2-Oxotetrahydrofuran-3-carbaldehyde
Description
Properties
IUPAC Name |
2-oxooxolane-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-3-4-1-2-8-5(4)7/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWPGWMYXNVKQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70537994 | |
| Record name | 2-Oxooxolane-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70537994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53855-26-8 | |
| Record name | 2-Oxooxolane-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70537994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
TEMPO-Mediated Oxidation
The oxidation of alcohols to carbonyl compounds using 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) in combination with trichloroisocyanuric acid (TCCA) has been widely employed for tetrahydrofuran derivatives. For instance, the synthesis of 3-oxo-tetrahydrofuran involves oxidizing 3-hydroxy-tetrahydrofuran (3-OH-THF) with TEMPO/TCCA under mild conditions (−10°C to 25°C) in solvents like dichloromethane or ethyl acetate. Key advantages include chemoselectivity and avoidance of transition-metal catalysts.
Hypothetical Application to 2-Oxotetrahydrofuran-3-carbaldehyde :
If 3-hydroxymethyl-2-hydroxy-tetrahydrofuran were available, selective oxidation of the primary alcohol (C3) to a carbaldehyde and the secondary alcohol (C2) to a ketone could be achieved. Reaction parameters from analogous syntheses suggest:
| Parameter | Value | Source Adaptation |
|---|---|---|
| Oxidant | TCCA (1.0–1.05 eq) | |
| Catalyst | TEMPO (0.01–0.02 eq) | |
| Solvent | Dichloromethane | |
| Temperature | 0–25°C | |
| Yield (Expected) | 70–85% (based on 3-oxo-THF) |
This method avoids toxic by-products and enables large-scale applications due to its controlled exothermic profile.
Cyclization of Keto-Aldehyde Precursors
Acid-Catalyzed Ring Closure
Cyclization of linear precursors containing keto and aldehyde groups offers a direct route to this compound. For example, the synthesis of 5-oxo-tetrahydrofuran-2-carboxylic acid from L-glutamic acid involves HCl-mediated cyclization at ambient temperatures.
Proposed Mechanism :
A hypothetical precursor such as 4-oxopentanedial could undergo acid-catalyzed cyclization. Using p-toluenesulfonic acid (PTSA) at 160–180°C, as demonstrated in tetrahydrofuran syntheses, may facilitate ring formation:
Reaction Optimization :
| Parameter | Value | Source Adaptation |
|---|---|---|
| Acid Catalyst | PTSA (0.1 eq) | |
| Temperature | 160–180°C | |
| Solvent | Solvent-free | |
| Yield (Expected) | 60–75% |
Biosynthetic Routes
Enzymatic Oxidation
Enzymatic methods using alcohol dehydrogenases (ADHs) or oxidases present an eco-friendly alternative. For example, ADH from Lactobacillus kefir has been used to oxidize secondary alcohols to ketones in tetrahydrofuran derivatives.
Hypothetical Pathway :
-
Enzymatic oxidation of 2,3-dihydroxytetrahydropyran to this compound.
Advantages :
-
High enantioselectivity.
-
Mild conditions (pH 7–8, 25–37°C).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Potential |
|---|---|---|---|
| TEMPO/TCCA Oxidation | Scalable, metal-free | Requires diol precursor | 70–85% |
| Acid-Catalyzed Cyclization | Direct ring formation | High temperatures needed | 60–75% |
| Enzymatic Oxidation | Eco-friendly, selective | Substrate specificity | 50–65% |
Chemical Reactions Analysis
Types of Reactions: 2-Oxotetrahydrofuran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it to the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aldehyde or ketone carbonyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) under inert atmosphere.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted tetrahydrofuran derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
2-Oxotetrahydrofuran-3-carbaldehyde serves as an important building block in the synthesis of complex organic molecules. Its structure allows for the formation of various heterocyclic compounds through reactions such as nucleophilic substitution and condensation. It can be employed in the synthesis of pharmaceuticals and agrochemicals, showcasing its utility in creating biologically active compounds.
Reactions and Mechanisms
The compound can undergo several types of reactions:
- Oxidation : Can be oxidized to form carboxylic acids using reagents like potassium permanganate (KMnO₄).
- Reduction : Reduction to corresponding alcohols can be achieved using sodium borohydride (NaBH₄).
- Substitution Reactions : Nucleophilic substitution can occur at the carbonyl groups, leading to various substituted derivatives.
Biological Applications
Pharmaceutical Development
Research indicates that this compound plays a role in developing drug intermediates. Its ability to form diverse derivatives makes it a candidate for synthesizing new therapeutic agents. For instance, studies have explored its potential as a precursor in synthesizing biologically active molecules that inhibit specific enzymes or pathways within microbial systems .
Biofilm Inhibition Studies
Recent investigations have highlighted its effectiveness in inhibiting biofilm formation by certain bacteria, such as Staphylococcus spp. Compounds derived from this compound exhibited significant reductions in biofilm production, suggesting potential applications in treating infections associated with biofilms .
Industrial Applications
Production of Fine Chemicals
In industrial settings, this compound is utilized as an intermediate in producing fine chemicals and polymers. Its reactivity allows for the efficient synthesis of various chemical products under controlled conditions .
Green Chemistry Approaches
Recent advancements have focused on developing environmentally friendly synthesis methods for this compound. Techniques utilizing mild conditions and sustainable reagents are being explored to minimize environmental impact while maintaining high yields .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Oxotetrahydrofuran-3-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The aldehyde and ketone functional groups can participate in various organic reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the tetrahydrofuran ring.
Comparison with Similar Compounds
Furfural: Another furan derivative with an aldehyde group, used in the production of resins and as a solvent.
Tetrahydrofuran-2-carbaldehyde: Similar structure but with the aldehyde group at a different position, affecting its reactivity and applications.
Uniqueness: 2-Oxotetrahydrofuran-3-carbaldehyde is unique due to the presence of both aldehyde and ketone functional groups on the same molecule, providing a versatile platform for various synthetic transformations. Its dual functionality allows for diverse reactivity patterns, making it a valuable intermediate in organic synthesis.
Biological Activity
2-Oxotetrahydrofuran-3-carbaldehyde (C5H6O3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects as a nucleoside analogue and its implications in antiviral research, particularly against SARS-CoV-2.
- Molecular Formula : C5H6O3
- Molecular Weight : 114.10 g/mol
- Structure : The compound features a tetrahydrofuran ring with a carbonyl and aldehyde functional group, which are critical for its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral properties of this compound, particularly as an inhibitor of RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses, including SARS-CoV-2.
- Mechanism of Action :
- Research Findings :
Cytotoxicity and Selectivity
The cytotoxic effects of this compound have been evaluated in various cell lines:
- Cell Line Studies :
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential:
| Structural Feature | Biological Activity |
|---|---|
| Carbonyl Group | Essential for RdRp inhibition |
| Tetrahydrofuran Ring | Contributes to conformational flexibility |
| Aldehyde Functionality | Enhances interaction with viral enzymes |
Case Study 1: Antiviral Efficacy Against SARS-CoV-2
In a study assessing various nucleoside analogues, this compound derivatives were found to inhibit the RdRp of SARS-CoV-2 effectively. The most potent analogues demonstrated IC50 values comparable to Remdesivir, suggesting that further development could lead to viable antiviral agents .
Case Study 2: Cancer Cell Cytotoxicity
Another study focused on the cytotoxic effects of this compound on different cancer cell lines. The results indicated that certain derivatives selectively induced apoptosis in tumor cells while maintaining lower toxicity levels in normal cells, highlighting their potential as chemotherapeutic agents .
Q & A
Q. What established synthetic routes are recommended for 2-Oxotetrahydrofuran-3-carbaldehyde?
The compound can be synthesized via methods described by Armstrong (1948) involving lactone ring functionalization and Cowell (1996) utilizing oxidation of tetrahydrofuran derivatives. Key steps include protecting group strategies and purification via recrystallization. Structural validation is achieved through NMR and X-ray crystallography .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- 1H/13C NMR : For verifying substituent positions and stereochemistry (e.g., aldehyde proton at ~9.8 ppm).
- X-ray crystallography : To confirm molecular conformation and space group symmetry (e.g., orthorhombic P212121).
- FT-IR : For identifying carbonyl (C=O) and aldehyde (CHO) stretching vibrations .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction is performed, with data refined using SHELXL. Key parameters include:
| Parameter | Value |
|---|---|
| a | 6.1425 Å |
| b | 9.4196 Å |
| c | 11.0394 Å |
| Space Group | P212121 |
| Structural data are deposited in the Cambridge Structural Database (CSD) for cross-validation . |
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental crystallographic data and computational models?
Discrepancies are addressed by:
- Reassessing data collection parameters (e.g., resolution, temperature).
- Refining models with SHELXL, checking for twinning or disorder.
- Cross-validating with CCDC entries (e.g., CCDC 1505246) and adjusting computational methods (e.g., DFT optimization) .
Q. What strategies ensure enantiomeric purity in synthesizing (S)-2-Oxotetrahydrofuran-3-carbaldehyde?
- Use chiral catalysts (e.g., asymmetric oxidation agents) or enzymatic resolution.
- Confirm enantiopurity via chiral HPLC and X-ray diffraction (Flack parameter analysis).
- Refinement in SHELXL validates absolute configuration using orthorhombic crystal data .
Q. How should poor refinement statistics in crystallography be troubleshooted?
- Diagnose data quality (completeness, I/σ(I) > 2).
- Check for twinning using SHELXL’s TWIN/BASF tools.
- Reprocess raw data with updated software (e.g., integration in CrysAlisPro) .
Q. What analytical approaches investigate the compound’s reactivity in nucleophilic substitutions?
- Kinetic studies : Monitor reaction progress via in-situ NMR.
- Computational modeling : Use DFT to predict transition states and substituent effects.
- Hammett plots : Analyze electronic effects using analogous chlorophenyl-oxoacetaldehyde systems .
Methodological Notes
- Data Validation : Always cross-reference crystallographic data with CSD entries to ensure reproducibility .
- Synthesis Optimization : Adjust reaction stoichiometry and temperature based on by-product analysis (TLC/GC-MS).
- Safety Protocols : Follow guidelines for handling aldehydes (e.g., PPE, fume hoods) as per chemical safety datasheets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
